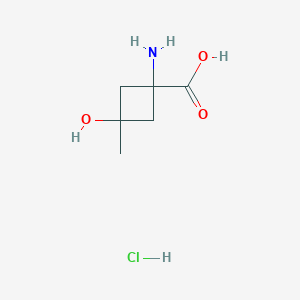
2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a piperidinyl group, and an acetamide group . It also contains a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Regioselectivity in Heterocyclic Compounds : The interaction of similar compounds with 2-acetylcyclohexanone and 2-acetylcyclopentanone results in the formation of mixtures of heterocyclic compounds, showcasing non-regiospecific character (Dotsenko et al., 2012).
Antitumor Activity : A study on the synthesis of novel derivatives, including those related to the compound , found that some compounds showed promising inhibitory effects on different cell lines, indicating potential for antitumor applications (Albratty et al., 2017).
Cyclopalladation in Organic Chemistry : Investigations into cyclopalladation of certain aniline derivatives, akin to the compound , provide insights into the steric and electronic factors influencing this process, relevant in the field of organic and medicinal chemistry (Mossi et al., 1992).
Cardiovascular Activity and Chemical Synthesis : Research into nitriles of dihydropyridine-3-carboxylic acid, related to the compound , has revealed cardiovascular activity and has explored efficient synthesis methods (Krauze et al., 2004).
Synthesis of Heterocycles : The Michael Reaction involving compounds similar to the one has led to the synthesis of various heterocycles, a fundamental process in organic chemistry (Dyachenko et al., 2004).
Muscarinic M3 Receptor Antagonism : Studies have explored derivatives, similar in structure to the compound , as potent muscarinic M3 receptor antagonists. This has implications for treatments of urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Building Blocks for Novel Heterocycles : 2-Aminothiophenol, a component similar to the compound , has been used to synthesize various novel heterocycles, demonstrating its versatility in organic synthesis (El-Shaieb, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2OS/c20-17(11-14-3-1-2-4-14)18-12-15-5-8-19(9-6-15)16-7-10-21-13-16/h14-16H,1-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRTRGMIKYKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)





![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)
![N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2662551.png)

![(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2662555.png)

